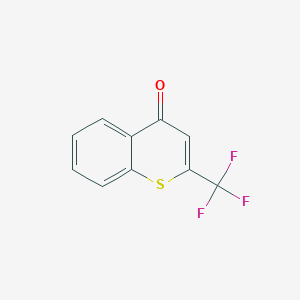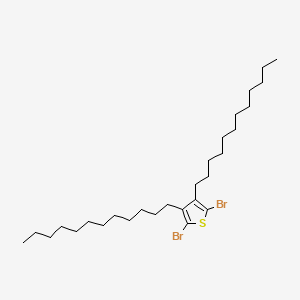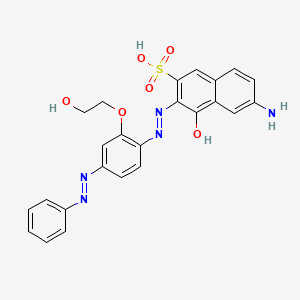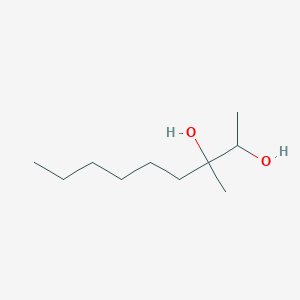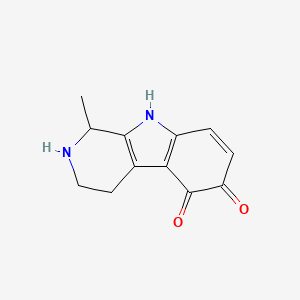
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione is a complex organic compound belonging to the beta-carboline family Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural sources
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core. Subsequent steps involve methylation and oxidation to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the nitrogen or carbon atoms using halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated or C-substituted derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes. The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-5,6-dione can be compared with other beta-carbolines, such as:
Tetrahydroharman: Known for its hypotensive effects and presence in natural sources like Peganum harmala.
Tryptoline: A natural derivative with various pharmacological properties.
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Another beta-carboline with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
137743-78-3 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5,6-dione |
InChI |
InChI=1S/C12H12N2O2/c1-6-11-7(4-5-13-6)10-8(14-11)2-3-9(15)12(10)16/h2-3,6,13-14H,4-5H2,1H3 |
Clave InChI |
QLAJIPPQYOXQCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CCN1)C3=C(N2)C=CC(=O)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


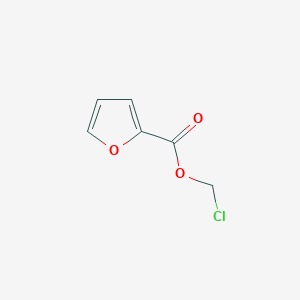
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)

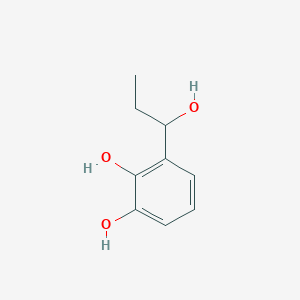
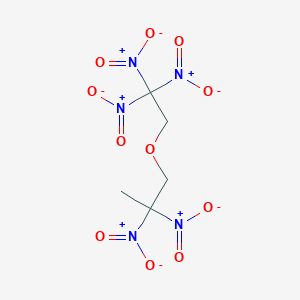
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
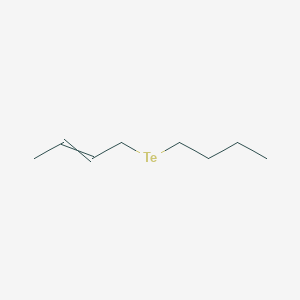
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
